molecular formula C10H17FO3 B15290032 Ethyl 8-fluoro-3-oxooctanoate CAS No. 333-56-2

Ethyl 8-fluoro-3-oxooctanoate

Cat. No.: B15290032
CAS No.: 333-56-2
M. Wt: 204.24 g/mol
InChI Key: LYZYHBFNPRVNND-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-3-oxooctanoate is a fluorinated organic compound with the chemical formula C₁₀H₁₇FO₃. uni.lu Its structure is characterized by an eight-carbon chain with a fluorine atom at the terminal (C8) position, a ketone group at the C3 position, and an ethyl ester functionality. This combination of functional groups imparts a unique reactivity profile to the molecule, making it a subject of interest for synthetic chemists.

PropertyValue
Molecular Formula C₁₀H₁₇FO₃
Molecular Weight 204.24 g/mol
SMILES CCOC(=O)CC(=O)CCCCCF
InChI InChI=1S/C10H17FO3/c1-2-14-10(13)8-9(12)6-4-3-5-7-11/h2-8H2,1H3
CAS Number 80971-53-1
Data sourced from PubChem. uni.lu

β-Keto esters are widely recognized as versatile intermediates in organic synthesis. Their inherent functionality allows for a diverse range of chemical transformations, including alkylations, acylations, and cyclization reactions, which are fundamental to the construction of more complex molecular frameworks.

The introduction of fluorine into the β-keto ester scaffold significantly enhances their utility. Fluorinated β-keto esters are valuable precursors for the synthesis of a wide array of fluorinated compounds, which are of particular importance in the pharmaceutical and agrochemical industries. The presence of fluorine can dramatically alter the physical, chemical, and biological properties of a molecule. The development of methods for the asymmetric synthesis of fluorinated β-keto esters is an active area of research, highlighting their importance in accessing chiral fluorinated molecules. researchgate.net

The strategic incorporation of fluorine into organic molecules is a powerful and widely utilized strategy in medicinal chemistry and drug design. The unique properties of the fluorine atom can lead to significant improvements in the pharmacological profile of a drug candidate.

Fluorine can also modulate the physicochemical properties of a molecule. Its high electronegativity can influence the acidity or basicity (pKa) of nearby functional groups, which in turn can affect a drug's solubility, membrane permeability, and binding affinity to its biological target. The introduction of fluorine can also increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research trajectories. Based on the known reactivity of β-keto esters and the impact of fluorination, the following areas represent logical avenues for future investigation:

Synthesis of Novel Heterocyclic Compounds: β-Keto esters are classic precursors for the synthesis of a wide variety of heterocyclic systems, such as pyrimidines, pyrazoles, and isoxazoles. This compound could serve as a key starting material for the preparation of novel fluoroalkyl-substituted heterocycles. These compounds could be of interest as potential new pharmaceutical or agrochemical agents.

Intermediate for Bioactive Molecules: The compound could be utilized as an intermediate in the synthesis of more complex, biologically active molecules. The terminal fluorine atom provides a handle for further chemical modification or can be incorporated to enhance the biological properties of the final product. For instance, it could be a building block for fluorinated analogs of natural products or other bioactive compounds.

Probing Enzyme-Substrate Interactions: The presence of the terminal fluorine atom could make this compound a useful tool for studying enzyme-substrate interactions. The fluorine atom can act as a sensitive probe for NMR studies or be used to investigate the impact of fluorination on binding affinity and enzyme inhibition.

Development of Novel Synthetic Methodologies: The unique structure of this compound could be used to explore and develop new synthetic transformations. For example, it could be a substrate in novel C-F bond activation reactions or be used to investigate the influence of the terminal fluorine on the reactivity of the β-keto ester moiety.

Given the growing importance of fluorinated compounds in various fields of chemistry, it is anticipated that the research interest in versatile building blocks like this compound will continue to expand.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

333-56-2

Molecular Formula

C10H17FO3

Molecular Weight

204.24 g/mol

IUPAC Name

ethyl 8-fluoro-3-oxooctanoate

InChI

InChI=1S/C10H17FO3/c1-2-14-10(13)8-9(12)6-4-3-5-7-11/h2-8H2,1H3

InChI Key

LYZYHBFNPRVNND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCCCCF

Origin of Product

United States

Reactivity and Mechanistic Investigations of Ethyl 8 Fluoro 3 Oxooctanoate

Reactions of the β-Keto Ester Moiety

The β-keto ester functionality in ethyl 8-fluoro-3-oxooctanoate is the primary site of its reactivity. The acidic α-protons and the two electrophilic carbonyl carbons make it susceptible to a variety of nucleophilic and condensation reactions.

Knoevenagel Condensation and Related Olefination Reactions

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgthermofisher.comsigmaaldrich.com this compound, with its active methylene group situated between two carbonyls, is an ideal candidate for this reaction. The condensation is typically catalyzed by a weak base, such as an amine, which facilitates the deprotonation of the α-carbon to form a stabilized enolate. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com

While specific studies on the Knoevenagel condensation of this compound are not extensively documented in the reviewed literature, the reactivity of analogous β-keto esters provides a strong basis for predicting its behavior. For instance, the condensation of ethyl acetoacetate (B1235776) with benzaldehyde (B42025) in the presence of piperidine (B6355638) is a classic example that proceeds readily. thermofisher.com Similarly, ethyl 4-chloro-3-oxobutanoate has been shown to undergo Knoevenagel condensation with various aromatic aldehydes. thermofisher.com

Table 1: Illustrative Knoevenagel Condensation of β-Keto Esters with Aromatic Aldehydes

β-Keto EsterAldehydeCatalystProductReference
Ethyl acetoacetateBenzaldehydePiperidineEthyl 2-benzylidene-3-oxobutanoate thermofisher.com
Ethyl 4-chloro-3-oxobutanoate4-ChlorobenzaldehydeMorpholine/Acetic AcidEthyl 2-chloroacetyl-3-(4-chlorophenyl)propenoate thermofisher.com

Based on these examples, it is anticipated that this compound would react with a range of aldehydes to afford the corresponding α,β-unsaturated products. The reaction conditions would likely involve a weak base and a suitable solvent, with the potential for azeotropic removal of water to drive the reaction to completion. thermofisher.com

The synthesis of α-fluoro-α,β-unsaturated esters is of significant interest due to their potential applications in medicinal chemistry. While direct olefination of this compound to yield an α-fluoro-α,β-unsaturated ester would require modification of the substrate (i.e., introduction of a fluorine atom at the α-position), stereoselective olefination reactions of related α-fluoro-β-ketoesters have been reported. alaska.edu These reactions often employ specialized reagents and conditions to control the stereochemical outcome of the newly formed double bond. nih.gov For instance, the Horner-Wadsworth-Emmons reaction of α-fluoro-β-keto phosphonates is a common strategy to achieve high stereoselectivity. organic-chemistry.org

Although direct experimental data for this compound is unavailable, the principles of stereoselective olefination can be applied. Modification of the substrate, followed by reaction with appropriate phosphorus ylides or other olefination reagents, could provide access to the desired α-fluoro-α,β-unsaturated esters with controlled E/Z geometry.

Transesterification Reactions and Their Synthetic Utility

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a fundamental reaction in organic synthesis. youtube.com For this compound, this reaction would involve the replacement of the ethyl group of the ester with a different alkyl or aryl group. This transformation is typically catalyzed by an acid or a base.

The synthetic utility of transesterification lies in its ability to modify the properties of the ester, such as its boiling point, solubility, or reactivity in subsequent steps. For example, converting the ethyl ester to a bulkier tert-butyl ester could offer steric protection or alter its chromatographic behavior. While no specific studies on the transesterification of this compound were found, the general principles of this reaction are well-established and would be applicable. youtube.com

Condensation with Nitrogen-Containing Nucleophiles (e.g., Anilines)

The carbonyl groups of the β-keto ester moiety in this compound are susceptible to attack by nitrogen-containing nucleophiles, such as anilines. These reactions can lead to the formation of enamines or amides, depending on the reaction conditions and the specific nucleophile used. The reaction of β-keto esters with anilines can be chemoselective, with the ketone carbonyl generally being more reactive towards nucleophilic attack than the ester carbonyl. researchgate.net

Studies on the reaction of ethyl 4,4,4-trifluoroacetoacetate with various anilines have shown that the reaction can be directed to selectively form either the corresponding enamine or the N-aryl amide by careful control of the reaction conditions, such as solvent and temperature. researchgate.net It is plausible that this compound would exhibit similar reactivity, allowing for the selective synthesis of either the enamine at the 3-position or the corresponding anilide.

Cyclization Reactions Leading to Heterocyclic Systems

β-Keto esters are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.netrsc.org The ability of this compound to participate in cyclization reactions stems from the presence of two electrophilic centers and an acidic methylene group. These features allow for reactions with binucleophiles to construct various ring systems.

For example, β-keto esters are known to react with hydrazines to form pyrazolones and with amidines or ureas to form pyrimidines. asianpubs.org The reaction of ethyl 2-fluoro-3-oxopentanoate with formamide, for instance, has been utilized in the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol, a key intermediate for the antifungal agent voriconazole. asianpubs.org Similarly, reactions with other binucleophiles can lead to the formation of pyridines and furans. organic-chemistry.orgmdpi.comresearchgate.net

Table 2: Examples of Heterocycle Synthesis from β-Keto Esters

β-Keto EsterReagentHeterocycleReference
Ethyl 2-fluoro-3-oxopentanoateFormamidePyrimidine asianpubs.org
Ethyl acetoacetateHydrazine (B178648)Pyrazolone researchgate.net
Ethyl 2-cyanoacrylate (from β-keto ester derivative)Ethyl glycinate (B8599266) hydrochlorideFuran researchgate.net
Ethyl cyanoacetate (B8463686) (with aldehyde and aniline)Aldehyde, Aniline (B41778)Tetrahydroquinoline nih.gov

Given this precedent, this compound is expected to be a valuable building block for the synthesis of a variety of heterocyclic structures. The specific outcome of the cyclization reaction would depend on the nature of the binucleophile and the reaction conditions employed.

Reactivity Influenced by the Fluorine Atom

Furthermore, the fluorine atom can impact the physical properties of the molecule, such as its lipophilicity and boiling point. In the context of mechanistic investigations, the fluorine atom can serve as a useful probe. For instance, ¹⁹F NMR spectroscopy can be a powerful tool to monitor the progress of reactions and to characterize fluorinated products and intermediates. alaska.edunih.gov

While direct studies quantifying the electronic effect of the C8-fluorine on the reactivity of the β-keto ester in this compound are not available in the searched literature, the general principles of fluorine's electronic influence are well-established in organic chemistry. nih.gov Theoretical studies on similar fluorinated compounds have shown that the presence of fluorine can alter the electron distribution and, consequently, the reactivity of the molecule. nih.gov

Impact of Fluorine on Electron Density and Reaction Pathways

The presence of a fluorine atom at the C-8 position significantly influences the electronic properties of this compound, primarily through its strong inductive effect. Fluorine is the most electronegative element, causing it to withdraw electron density from the atoms to which it is bonded. This effect propagates along the carbon chain, a phenomenon known as the -I (negative inductive) effect.

Electronic Effect Description Impact on this compound
Inductive Effect (-I) Withdrawal of electron density through sigma (σ) bonds due to the high electronegativity of fluorine.The fluorine at C-8 withdraws electron density along the alkyl chain, which can influence the acidity of the protons at the C-2 and C-4 positions and the electrophilicity of the carbonyl carbons.
Polarization The C-F bond is highly polarized, creating a stable dipole.This polarization can affect intermolecular interactions and the overall solvency characteristics of the compound.

Nucleophilic Substitution Reactions involving Fluorinated 1,3-Dicarbonyl Systems

The 1,3-dicarbonyl system, also known as a β-keto ester, is a key reactive site in this compound. The methylene group situated between the two carbonyl groups (at the C-2 position) is particularly acidic. This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base (an enolate) through resonance.

This enolate is a potent nucleophile and can readily participate in nucleophilic substitution (SN2) reactions with various electrophiles, such as alkyl halides. youtube.comyoutube.comyoutube.com This process, known as alkylation, forms a new carbon-carbon bond at the C-2 position. The presence of the terminal fluorine atom in this compound is not expected to directly interfere with this reaction, although its electron-withdrawing nature may slightly modulate the nucleophilicity of the enolate. The primary factors governing these reactions are the choice of base used for deprotonation and the reactivity of the electrophile. youtube.com

Reaction Step Description Generic Reactants Generic Products
1. Deprotonation A base removes an acidic proton from the C-2 position to form a resonance-stabilized enolate.This compound, Base (e.g., NaOEt)Enolate of this compound
2. Nucleophilic Attack The enolate acts as a nucleophile, attacking an electrophile (e.g., an alkyl halide) in an SN2 reaction.Enolate, Alkyl Halide (R-X)2-Alkyl-ethyl 8-fluoro-3-oxooctanoate

Free Radical Chemistry and Oxidative Transformations

The study of the free radical chemistry and oxidative transformations of fluorinated compounds is an active area of research. While specific studies on this compound are not extensively documented, general principles applicable to fluorinated esters and 1,3-dicarbonyl systems can be considered.

Oxidative processes can be initiated at different sites within the molecule. For instance, oxidative fluorination protocols have been developed that can convert carboxylic acids, aldehydes, or alcohols into acyl fluorides. acs.org Other research has explored the oxidative desulfurization-fluorination of related systems to create fluorinated building blocks. nih.gov These reactions often proceed through complex mechanisms that may involve radical intermediates or high-valent metal species.

Furthermore, the transformation of fluorinated compounds under oxidative conditions, such as with hydroxyl or sulfate (B86663) radicals, is a subject of environmental and chemical interest. chemrxiv.org The presence of C-H bonds in this compound provides potential sites for attack by such radical species, which could initiate a cascade of reactions leading to various transformation products. The stability of the C-F bond generally means it remains intact under many oxidative conditions, but the rest of the molecule can undergo significant changes.

Transformation Type General Description Potential Relevance to this compound
Oxidative Fluorination Introduction of fluorine atoms using an oxidizing agent and a fluoride (B91410) source. acs.orgCould potentially be applied to modify the molecule further, although existing C-F bond is stable.
Oxidative Cleavage Cleavage of C-C bonds under strong oxidizing conditions.The 1,3-dicarbonyl unit can be susceptible to cleavage under certain oxidative or basic conditions.
Radical Halogenation Substitution of hydrogen atoms with halogens via a free-radical mechanism.The alkyl chain could potentially undergo further halogenation at positions other than C-8 under radical conditions.

Applications of Ethyl 8 Fluoro 3 Oxooctanoate As a Precursor in Organic Synthesis

Synthesis of Complex Fluorinated Organic Molecules

The presence of the β-keto ester functionality in ethyl 8-fluoro-3-oxooctanoate allows for a variety of chemical transformations, including alkylations, condensations, and cyclizations, providing access to a diverse range of fluorinated compounds.

While direct evidence for the use of this compound in fluoroisoprenyl synthesis is not extensively documented in readily available literature, the analogous compound, ethyl 2-fluoroacetoacetate, has been utilized for this purpose. acs.org This suggests a strong potential for this compound to serve as a precursor for terminally fluorinated isoprenoid analogues. The general strategy would involve the manipulation of the keto and ester functionalities to construct the characteristic branched five-carbon isoprenoid skeleton, with the fluoroalkyl chain remaining intact.

The synthesis of fluorinated heterocycles is an area of intense research, particularly in medicinal chemistry. This compound is an ideal precursor for constructing such compounds.

Pyrazoles: The 1,3-dicarbonyl system of this compound can readily undergo condensation reactions with hydrazine (B178648) derivatives to form fluorinated pyrazoles. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. This approach allows for the introduction of a fluorinated side chain at a specific position of the pyrazole (B372694) ring, a structural motif of interest in the development of new agrochemicals and pharmaceuticals.

Quinolines: The synthesis of fluorinated quinoline (B57606) derivatives can be achieved through various condensation strategies involving this compound. For instance, the Conrad-Limpach or Doebner-von Miller reactions can be adapted to incorporate the fluorinated chain. In a typical approach, an aniline (B41778) derivative is reacted with the β-keto ester, leading to the formation of a β-aminoacrylate intermediate, which then undergoes thermal or acid-catalyzed cyclization to yield the quinoline core. The fluorine atom on the side chain can enhance the biological properties of the resulting quinoline. nih.gov A series of new fluorinated quinoline analogs have been synthesized using this methodology, with some demonstrating significant antifungal activity. nih.gov

HeterocycleSynthetic StrategyKey Intermediates
PyrazoleCondensation with hydrazinesHydrazone
QuinolineConrad-Limpach or Doebner-von Miller reactionβ-aminoacrylate

The reactivity of this compound also lends itself to the construction of more complex molecular architectures, such as polycyclic and macrocyclic systems. The β-keto ester group can participate in intramolecular cyclization reactions or serve as a handle for attachment to other molecular fragments before a ring-closing step. These strategies are crucial in natural product synthesis and the development of novel materials.

Role in Chiral Synthesis

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. This compound can be employed in various stereoselective transformations to produce optically active fluorinated molecules.

The ketone functionality of this compound can be stereoselectively reduced to produce chiral β-hydroxy esters. This can be achieved using chiral reducing agents, such as those derived from boranes (e.g., CBS reagents), or through enzymatic reduction. The resulting optically active alcohols are valuable intermediates for the synthesis of a variety of chiral fluorinated compounds.

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of this compound, a chiral auxiliary could be attached to the ester group. The resulting chiral β-keto imide can then undergo diastereoselective alkylation or other transformations at the α-position. Subsequent removal of the auxiliary would yield an enantiomerically enriched fluorinated product. This well-established strategy in asymmetric synthesis provides a powerful tool for controlling stereochemistry. wikipedia.org

TransformationMethodResulting Product
Stereoselective ReductionChiral reducing agents (e.g., CBS reagents), Enzymatic reductionOptically active β-hydroxy ester
Diastereoselective AlkylationChiral auxiliary attached to the ester groupEnantiomerically enriched α-substituted β-keto ester

Development of Multifunctional Building Blocks

The strategic incorporation of fluorine atoms into organic molecules is a widely recognized strategy for modulating their physicochemical and biological properties. This compound, with its combination of a reactive β-ketoester functionality and a terminal fluorine atom, represents a valuable starting material for the synthesis of diverse and complex molecular architectures. Its inherent functionalities allow for a range of chemical transformations, leading to the generation of multifunctional building blocks that can be employed in the synthesis of more complex target molecules, including fluorinated heterocycles and chiral synthons.

The development of such building blocks from this compound typically involves the targeted modification of its keto and ester groups. These transformations, which include reductions, cyclizations, and multicomponent reactions, can introduce new stereocenters and functional groups, thereby increasing the molecular complexity and utility of the resulting compounds.

One of the key applications of this compound lies in its potential for conversion into chiral building blocks through asymmetric reduction of the ketone functionality. The resulting hydroxy group, along with the existing ester and fluoroalkyl chain, provides a scaffold for the synthesis of a variety of complex molecules. The diastereoselective reduction of the β-keto group can lead to the formation of syn- or anti-diastereomers of ethyl 8-fluoro-3-hydroxyoctanoate, which are valuable chiral precursors. The stereochemical outcome of such reductions is often controlled by the choice of reducing agent and reaction conditions.

For instance, chelation-controlled reductions, employing reagents like zinc borohydride, typically favor the formation of the syn-diastereomer. In contrast, non-chelating reducing agents, such as sodium borohydride, often yield the anti-diastereomer as the major product. The ability to selectively generate either diastereomer significantly enhances the synthetic utility of this compound.

Table 1: Potential Diastereoselective Reduction of this compound

Reducing AgentMajor DiastereomerPotential Product
Sodium BorohydrideAntianti-Ethyl 8-fluoro-3-hydroxyoctanoate
Zinc BorohydrideSynsyn-Ethyl 8-fluoro-3-hydroxyoctanoate

Furthermore, the reactive nature of the β-ketoester moiety in this compound makes it an ideal substrate for various cyclization reactions to form fluorinated heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry due to their unique biological activities. Depending on the reaction partner, a variety of five- and six-membered heterocyclic rings can be synthesized.

For example, reaction with hydrazines can yield pyrazole derivatives, while condensation with ureas or thioureas can lead to the formation of pyrimidones or thiopyrimidones. The presence of the fluoroalkyl chain in these heterocycles can significantly influence their properties, such as lipophilicity and metabolic stability.

Table 2: Illustrative Cyclization Reactions of this compound

ReagentResulting HeterocyclePotential Product Class
HydrazinePyrazole5-(5-fluoropentyl)-1H-pyrazol-3(2H)-one
UreaPyrimidinone6-(5-fluoropentyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
ThioureaThiopyrimidinone6-(5-fluoropentyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Computational and Theoretical Studies on Ethyl 8 Fluoro 3 Oxooctanoate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of flexible molecules like Ethyl 8-fluoro-3-oxooctanoate. Such studies typically begin with a conformational analysis to identify the most stable geometric arrangements (conformers) of the molecule. For β-keto esters, a key structural feature is the potential for keto-enol tautomerism, where a proton can migrate from the α-carbon (C2) to the keto oxygen (at C3) to form an enol isomer.

Computational models can predict the relative energies of these tautomers and the energy barriers for their interconversion. researchgate.net In many β-keto esters, the keto form is predominant, a finding that has been confirmed in spectroscopic studies of various analogues. nih.gov However, the presence and nature of substituents can influence this equilibrium. rsc.org For this compound, DFT calculations would optimize the geometry of both the keto tautomer and the possible Z- and E-enol forms to determine their relative stabilities. The long alkyl chain introduces additional rotational flexibility, leading to numerous possible conformers for which a systematic search for the global minimum energy structure is necessary. nih.gov

Theoretical calculations on model β-keto systems provide insight into the expected energetic landscape. The relative stability is influenced by factors such as intramolecular hydrogen bonding in the enol form and steric interactions. researchgate.net The table below shows representative energy differences calculated for a model β-dicarbonyl system, illustrating the typical energy landscape that computational methods can define.

Tautomer/ConformerRelative Energy (kcal/mol)Key Structural Feature
Keto Form (Anti)0.00Lowest energy keto conformer.
Keto Form (Gauche)+0.5 - +1.5Higher energy due to steric strain.
Z-Enol Form+1.0 - +3.0Stabilized by intramolecular O-H···O hydrogen bond.
E-Enol Form> +10.0Significantly less stable due to lack of intramolecular H-bond.

Note: Data are representative values for a generic β-keto ester system based on computational studies and are intended for illustrative purposes.

Analysis of Intermolecular Interactions (e.g., C-F...H-C, C-H...O)

In the condensed phase (liquid or solid), the properties of this compound are governed by a network of intermolecular interactions. Computational methods are crucial for identifying and quantifying these non-covalent forces. frontiersin.org By modeling clusters of molecules (dimers, trimers, etc.), it is possible to analyze the specific contacts that dictate the substance's macroscopic properties. mdpi.com

For this molecule, two primary types of hydrogen bonds are expected:

C-H···O Interactions: The carbonyl oxygens of the keto and ester groups are effective hydrogen bond acceptors. They can interact with weakly acidic C-H groups on neighboring molecules, particularly the α-hydrogens at the C2 and C4 positions.

C-F···H-C Interactions: The terminal fluorine atom, being highly electronegative, polarizes the C-F bond. This allows the fluorine to act as a weak hydrogen bond acceptor, forming C-F···H-C contacts with alkyl chains of adjacent molecules.

Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. nih.gov This method maps the electron density surface of a molecule, color-coding it to highlight regions involved in different types of interactions and their relative strengths. Such analyses performed on analogous fluorinated compounds reveal that while C-H···O interactions are often dominant, the collective contribution of weaker C-F···H-C and H···H contacts is significant for crystal packing and molecular recognition. nih.gov The inclusion of intermolecular forces in computational models is essential for accurately predicting the vibrational spectra (e.g., IR, Raman) of the compound in its solid state. mdpi.com

Mechanistic Investigations via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions involving β-keto esters. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the activation energies that control the reaction rate. nih.gov

For this compound, computational studies can investigate several key reaction types:

Nucleophilic Attack at Carbonyl Carbons: The reactivity of the two carbonyl groups (C3-keto and C1-ester) towards nucleophiles can be assessed. DFT-based reactivity descriptors, such as condensed Fukui functions and local hypersoftness, can predict which site is more susceptible to nucleophilic attack. nih.gov For many β-keto esters, the ester carbonyl is the preferred site for reactions like transesterification, but electronic effects from substituents can alter this preference. nih.gov

Enolate Formation and Subsequent Reactions: The acidity of the α-hydrogens at C2 allows for the formation of an enolate intermediate under basic conditions. Computational models can explore the stability of this enolate and its subsequent reactions, such as alkylation or acylation.

Fluorination Mechanisms: In the synthesis of related compounds, computational chemistry has been used to shed light on the mechanism of enantioselective fluorination, evaluating different catalytic models and transition state assemblies to explain the observed stereochemistry. mdpi.com

A computational study on the reaction of thiols with α,β-unsaturated carbonyls, which proceeds through an enol intermediate, demonstrates how modeling can trace the reaction pathway from reactants through a transition state to an enol intermediate and finally to the more stable keto product. nih.gov This type of analysis provides activation energy barriers for each step, offering a detailed understanding of the reaction kinetics. nih.gov

Theoretical Approaches to Understanding Fluorine's Electronic Effects

The substitution of a hydrogen atom with fluorine at the terminal position of the octanoate chain profoundly influences the electronic properties of this compound. Theoretical approaches are essential to decouple and understand these effects. umons.ac.be

The influence of fluorine is primarily understood through two competing effects:

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density along the sigma (σ) bond framework. nih.gov This strong electron-withdrawing or negative inductive effect propagates through the alkyl chain, polarizing the C-H and C-C bonds and influencing the reactivity of the distant keto and ester groups.

Mesomeric Effect (+M): Also known as the resonance effect, this involves the donation of electron density from one of fluorine's lone pairs into an adjacent π-system. royalsocietypublishing.org However, in a saturated alkyl chain like that in this compound, there is no π-system for direct resonance, making this effect negligible for the fluorine atom at the C8 position.

Quantum chemical calculations can quantify the impact of fluorine's inductive effect. DFT studies on other fluorinated molecules have shown that this effect leads to a significant stabilization (lowering of energy) of the molecule's molecular orbitals (MOs). nih.govumons.ac.be This stabilization makes the molecule less susceptible to oxidation.

Furthermore, the electron-withdrawing nature of fluorine alters the electrostatic potential surface of the molecule. Calculations can generate maps of this potential, visualizing how the fluorine atom pulls electron density from the rest of the molecule, creating a more electron-deficient (positive) region along the alkyl chain and a highly electron-rich (negative) region around the fluorine atom itself. nih.gov This redistribution of charge affects the molecule's dipole moment and its ability to engage in the intermolecular interactions discussed previously.

Summary of Fluorine's Electronic Effects
Electronic EffectDescriptionConsequence for this compound
Inductive Effect (-I)Strong withdrawal of electron density through σ-bonds due to high electronegativity. nih.govIncreases acidity of C-H bonds, stabilizes molecular orbitals, and influences reactivity at the carbonyl centers.
Mesomeric Effect (+M)Donation of lone-pair electrons into a π-system. royalsocietypublishing.orgNot applicable due to the saturated alkyl chain separating the fluorine from any π-system.
Electrostatic PotentialRedistribution of molecular charge, creating electron-rich and electron-deficient regions. nih.govAffects dipole moment and the nature of intermolecular interactions (e.g., C-F···H-C bonds).

Advanced Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ethyl 8-fluoro-3-oxooctanoate. Through the use of ¹H, ¹³C, and ¹⁹F NMR, researchers can map the precise arrangement of atoms within the molecule.

¹H-NMR spectroscopy provides information on the number of different proton environments and their neighboring atoms. For this compound, specific chemical shifts and splitting patterns would be expected for the ethyl ester group (a triplet and a quartet), the protons on the carbon chain, and the methylene (B1212753) groups adjacent to the keto and ester functionalities. libretexts.orgdocbrown.infodocbrown.info The integration of the signals corresponds to the number of protons in each environment. docbrown.info

¹³C-NMR spectroscopy reveals the number of unique carbon environments in the molecule. docbrown.info Distinct signals would be anticipated for the carbonyl carbons of the ketone and the ester, the carbons of the ethyl group, and each carbon in the fluorinated alkyl chain. The chemical shift of the carbon directly bonded to the fluorine atom would be significantly influenced by the high electronegativity of fluorine.

¹⁹F-NMR spectroscopy is particularly important for fluorinated compounds. mdpi.com It provides direct information about the chemical environment of the fluorine atom. For this compound, a characteristic signal would be observed, and its coupling with neighboring protons would provide further confirmation of the structure. The large chemical shift range in ¹⁹F-NMR offers high sensitivity and resolution.

Predicted NMR Data for this compound:

Atom Predicted ¹H-NMR Shift (ppm) Predicted ¹³C-NMR Shift (ppm) Predicted ¹⁹F-NMR Shift (ppm)
CH₃ (ethyl)~1.2~14N/A
OCH₂ (ethyl)~4.1~61N/A
CH₂ (C2)~3.4~49N/A
C=O (C3)N/A~202N/A
CH₂ (C4)~2.5~35N/A
CH₂ (C5)~1.6~23N/A
CH₂ (C6)~1.4~28N/A
CH₂ (C7)~1.7~30 (JC-F)N/A
CH₂F (C8)~4.5 (t, JH-F ≈ 47 Hz)~84 (d, JC-F)~-218 (t)

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation of the molecule. Key fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement. libretexts.orgdocbrown.info The presence of the fluorine atom would also lead to specific fragmentation patterns, including the potential loss of HF or other fluorine-containing fragments. Analysis of these fragments helps to piece together the structure of the original molecule. nih.gov

Predicted Mass Spectrometry Adducts for this compound: uni.lu

Adduct m/z
[M+H]⁺205.12345
[M+Na]⁺227.10539
[M-H]⁻203.10889
[M]⁺204.11562

X-ray Diffraction Studies for Solid-State Structure Confirmation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the precise coordinates of each atom, bond lengths, and bond angles. This technique would unambiguously confirm the molecular structure and provide insights into the intermolecular interactions in the crystal lattice. While X-ray diffraction has been used to determine the structures of various esters and keto esters, specific crystallographic data for this compound is not currently available in the surveyed literature. researchgate.netnih.gov

Spectroscopic Techniques (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. β-Keto esters, such as this compound, exist as a mixture of keto and enol tautomers. The enol form, which contains a conjugated system, is expected to have a characteristic UV absorption band. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. The keto form typically absorbs at a shorter wavelength. This technique can be used to study the keto-enol tautomerism of the compound.

Chromatographic Methods for Purity and Separation in Research

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

Gas Chromatography (GC) is suitable for the analysis of volatile compounds. jmaterenvironsci.com this compound, being an ester, is amenable to GC analysis. The retention time of the compound is a characteristic property under specific chromatographic conditions. When coupled with a mass spectrometer (GC-MS), this method provides both separation and structural information, making it a powerful tool for identification and purity determination. nih.govresearchgate.net The presence of keto-enol tautomerism can sometimes lead to peak broadening or the appearance of two separate peaks for the tautomers, which can be influenced by the column and temperature.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis and purification of this compound. nih.govrsc.orgrsc.org Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode of separation. oup.comnih.govchromatographyonline.com The separation is based on the differential partitioning of the analyte between the two phases. As with GC, the keto-enol tautomerism can affect the peak shape in HPLC, and method development may be required to achieve sharp, symmetrical peaks. nih.gov

Future Research Directions and Challenges in the Study of Ethyl 8 Fluoro 3 Oxooctanoate

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of Ethyl 8-fluoro-3-oxooctanoate must align with the principles of green chemistry, focusing on minimizing environmental impact and enhancing safety. acs.orgresearchgate.net Traditional fluorination methods often rely on hazardous reagents and produce significant waste, prompting a shift towards more sustainable practices. dovepress.comsciencedaily.comeurekalert.org

Future research should concentrate on several key areas:

Alternative Solvents and Reaction Conditions: Moving away from conventional volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free mechanochemical methods is a primary goal. researchgate.net Research into reactions conducted at ambient temperature and pressure will also be crucial to minimize energy consumption. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. acs.org This involves minimizing the use of protecting groups and auxiliary reagents. acs.org

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative by using electrons as clean oxidants or reductants, often in environmentally benign solvents. nih.govacs.orglew.ro Developing an electrochemical route for the synthesis or derivatization of this compound could significantly reduce reagent-based waste. researchgate.netacs.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions, often eliminating the need for protecting groups and reducing waste. nih.govchemrxiv.orgresearchgate.net Exploring enzymatic pathways for the synthesis or transformation of this compound is a promising avenue for sustainable production.

Green Chemistry ApproachPotential Application to this compound SynthesisKey Benefits
Electrosynthesis Anodic fluorination or coupling reactions. nih.govacs.orgresearchgate.netacs.orgAvoids hazardous chemical oxidants, potential for scalability. acs.org
Biocatalysis Enzymatic aldol (B89426) addition or kinetic resolution. nih.govchemrxiv.orgresearchgate.netHigh stereoselectivity, mild reaction conditions, reduced byproducts. nih.govchemrxiv.org
Mechanochemistry Solvent-free synthesis via ball milling. researchgate.netReduced solvent waste, potentially faster reaction times. researchgate.net
Flow Chemistry Continuous manufacturing processes.Improved safety, scalability, and process control.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Achieving high selectivity (chemo-, regio-, and stereoselectivity) and yield is paramount for the practical application of this compound. Future research will heavily depend on the discovery and optimization of novel catalytic systems.

Key areas for exploration include:

Metal-Catalyzed Methods: While progress has been made with catalysts based on titanium, copper, palladium, and europium for the fluorination of β-keto esters, there is still room for improvement. researchgate.netacs.orgmdpi.com Research into more efficient, cheaper, and less toxic metal catalysts is needed. mdpi.comepa.gov

Organocatalysis: Organocatalysts, such as chiral primary amines and phase-transfer catalysts, have emerged as powerful tools for enantioselective fluorination. researchgate.netmdpi.com Further development of multifunctional organocatalysts could lead to highly selective transformations of this compound under mild conditions. mdpi.comrsc.org

Photoredox Catalysis: Visible-light mediated photoredox catalysis allows for the formation of C-F bonds and other transformations under exceptionally mild conditions. nih.govmorressier.comnih.govchemrxiv.org Exploring photoredox strategies for the synthesis and functionalization of this compound could unlock novel reaction pathways. chemrxiv.org

Catalyst TypePotential ReactionAdvantagesRepresentative Metal/Ligand or Catalyst
Metal Catalysis Asymmetric α-fluorinationHigh yields and enantioselectivity. acs.orgmdpi.comTi/TADDOL, Cu/Box, Pd/BINAP, Eu(III)/pybox researchgate.netmdpi.com
Organocatalysis Enantioselective Michael additions, fluorinations. researchgate.netrsc.orgMetal-free, mild conditions, high stereocontrol. mdpi.comrsc.orgCinchona alkaloids, prolinol derivatives. researchgate.netmdpi.com
Photoredox Catalysis C-F bond functionalization, difluoroalkylation. rsc.orgnih.govchemrxiv.orgMild reaction conditions, unique reactivity. morressier.comnih.govIridium and Ruthenium complexes, organic dyes. chemrxiv.org

Application in Emerging Areas of Organic Chemistry

The unique structural features of this compound make it an attractive starting material for applications beyond traditional organic synthesis. cymitquimica.comnih.gov Its bifunctional nature allows for diverse chemical modifications.

Future applications to be explored include:

Medicinal Chemistry: Fluorinated compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and bioavailability. nih.govresearchgate.net this compound can serve as a scaffold for creating novel fluorinated heterocycles, α-fluoro-α-amino acids, and other motifs of medicinal interest. epa.govrsc.orgnih.gov

Agrochemicals: The introduction of fluorine can significantly enhance the efficacy of pesticides and herbicides. nih.gov This compound could be a precursor to new, more effective, and potentially more environmentally benign agrochemicals.

Materials Science: Fluorinated polymers often exhibit unique properties like high thermal stability and chemical resistance. The terminal fluoroalkyl chain of this compound could be incorporated into novel polymers or surface modifiers.

In-depth Mechanistic Understanding of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. sapub.org For reactions involving this compound, several challenges and opportunities exist.

Key areas for investigation:

Computational Studies: Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction pathways, transition states, and the origins of selectivity in fluorination and other transformations. mdpi.com

Spectroscopic Analysis: Advanced NMR techniques, particularly ¹⁹F NMR, are invaluable for tracking the fate of the fluorine atom throughout a reaction, identifying intermediates, and elucidating reaction kinetics. nih.govnih.govhuji.ac.ilaiinmr.comsigmaaldrich.com The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an ideal probe. nih.govhuji.ac.il

Isotope Labeling Studies: These experiments can help to definitively establish bond-forming and bond-breaking steps in complex reaction cascades.

Design of New Fluorinated Building Blocks based on its Scaffold

This compound is not just an endpoint but a starting point for the creation of a new generation of more complex fluorinated building blocks. nih.govresearchgate.net Its versatile structure allows for numerous chemical modifications.

Future research should focus on:

Derivatization of the β-Keto Ester Moiety: The ketone and ester functionalities can be transformed into a wide array of other groups (alcohols, amines, amides, heterocycles), each creating a new class of fluorinated building blocks. mdpi.com

Modification of the Fluoroalkyl Chain: While the current compound has a terminal fluorine, synthetic strategies could be developed to introduce additional fluorine atoms or other functional groups along the alkyl chain.

Cyclization Reactions: The linear structure can be used as a precursor for the synthesis of various fluorinated carbocyclic and heterocyclic compounds, which are highly valuable in drug discovery. nih.gov For example, intramolecular reactions could lead to fluorinated piperidines or other ring systems.

By systematically derivatizing the core structure of this compound, a diverse library of novel fluorinated synthons can be generated, expanding the toolbox for chemists in all fields. researchgate.netrsc.orgd-nb.info

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.